molecular formula C25H24ClNO5 B4909178 Methyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4909178
M. Wt: 453.9 g/mol
InChI Key: UAZDNJMTGTUBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core fused with a cyclohexanone ring. Key structural features include:

  • Position 4: A 4-hydroxy-3-methoxyphenyl substituent, contributing hydrogen-bonding capacity (via the hydroxyl group) and steric bulk (methoxy group).
  • Position 3: A methyl ester, influencing solubility and molecular polarity.

Hexahydroquinoline derivatives are known for diverse pharmacological activities, including calcium channel modulation, antibacterial, and antifungal properties . The hydroxyl and methoxy groups on the phenyl ring may enhance interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

methyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO5/c1-13-22(25(30)32-3)23(15-6-9-19(28)21(12-15)31-2)24-18(27-13)10-16(11-20(24)29)14-4-7-17(26)8-5-14/h4-9,12,16,23,27-28H,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZDNJMTGTUBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or other functional groups.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Methyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous hexahydroquinoline derivatives:

Compound Name Substituents (Positions) Functional Groups Key Properties Biological Activity
Target Compound 7: 4-ClPh; 4: 4-OH-3-OMePh; 3: COOCH₃ Chlorophenyl, hydroxyl, methoxy, methyl ester Melting point: N/A; IR: O-H stretch (hydroxyl), C=O (ester) Potential calcium modulation, antibacterial
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4: 4-OMePh; 3: COOCH₃ Methoxyphenyl, methyl ester Mp: N/A; Crystal system: Monoclinic (P21/c); Hydrogen bonds: N–H···O Calcium channel modulation
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4: 4-ClPh; 3: COOCH₂CH₃ Chlorophenyl, ethyl ester Reduced hydrogenation (tetrahydro vs. hexahydro core) Not reported; likely similar P-glycoprotein inhibition
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4: 4-OMePh; 2,7,7: CH₃ Trimethyl, methoxyphenyl, methyl ester Mp: N/A; Conformation: Boat-shaped dihydropyridine ring Antioxidant, antibacterial
Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4: 2-Cl-5-NO₂Ph; 2,7,7: CH₃ Nitro, chlorophenyl, methyl ester Increased electron-withdrawing effects (NO₂) Crystallographic studies only

Key Observations:

Substituent Effects :

  • The 4-hydroxy-3-methoxyphenyl group in the target compound distinguishes it from analogs with simpler methoxyphenyl or chlorophenyl substituents. This group may enhance hydrogen-bonding interactions, as seen in similar compounds with hydroxyl groups .
  • Chlorophenyl vs. Nitrophenyl : Chlorine (electron-withdrawing) and nitro groups increase lipophilicity but reduce solubility. Nitro groups may confer additional reactivity or toxicity .

Crystal Packing and Conformation: Analogs like Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate exhibit twisted boat conformations in the dihydropyridine ring and form intermolecular N–H···O hydrogen bonds . The target compound’s hydroxyl group may further stabilize crystal packing via additional O–H···O interactions .

Biological Implications :

  • Compounds with methoxy or hydroxyl groups (e.g., ) show calcium channel modulation, while chlorophenyl-containing derivatives (e.g., ) are explored for P-glycoprotein inhibition. The target compound’s mixed substituents may offer dual functionality.

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonds Reference
Target Compound N/A N/A Potential O–H···O, N–H···O N/A
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate P21/c a=13.628, b=8.630, c=14.577; β=98.39° N–H···O (2.86 Å)
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline-3-carboxylate N/A N/A Not reported

Table 2: Spectroscopic Data

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound ~3400 (O–H), ~1700 (C=O ester) N/A N/A
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 3350 (N–H), 1680 (C=O) 7.2–7.8 (aromatic), 3.8 (OCH₃)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.